2-Furoic acid
Overview
Description
Pyromucic acid, also known as furan-2-carboxylic acid, is an organic compound with the molecular formula C5H4O3. It is a derivative of furan, a heterocyclic aromatic compound. Pyromucic acid was first described by Carl Wilhelm Scheele in 1780, who obtained it by the dry distillation of mucic acid . This compound is known for its distinctive furan ring structure, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
2-Furoic acid, also known as furan-2-carboxylic acid, is an organic compound consisting of a furan ring and a carboxylic acid side-group It’s known that this compound is widely used in food products as a preservative and a flavoring agent, where it imparts a sweet, earthy flavor .
Mode of Action
It’s known that this compound can be synthesized by the oxidation of either furfuryl alcohol or furfural . This can be achieved either chemically or biocatalytically . The current industrial route involves the Cannizaro reaction of furfural in an aqueous NaOH solution .
Biochemical Pathways
It’s known that this compound can be synthesized by the oxidation of either furfuryl alcohol or furfural . This process involves the Cannizaro reaction of furfural in an aqueous NaOH solution .
Pharmacokinetics
It’s known that this compound is easily soluble in cold and hot water , which suggests that it may have good bioavailability.
Result of Action
In rat experiments, this compound has been shown to have a lipid-lowering effect, being able to reduce the levels of cholesterol and triglycerides in the serum .
Action Environment
It’s known that this compound is easily soluble in cold and hot water , which suggests that its action and efficacy may be influenced by the temperature and the presence of water.
Biochemical Analysis
Biochemical Properties
2-Furoic acid plays a significant role in biochemical reactions. It can be synthesized by the oxidation of either furfuryl alcohol or furfural . This process can be achieved either chemically or biocatalytically . The current industrial route involves the Cannizaro reaction of furfural in an aqueous NaOH solution .
Cellular Effects
This compound has been shown to effectively lower serum cholesterol and serum triglyceride levels significantly in rats, with an elevation of HDL cholesterol level at 20 mg/kg/day orally . It appears to interfere directly with the activity of intracellular enzymes rather than affecting high affinity-mediated lipoprotein membrane receptors .
Molecular Mechanism
It is known that this compound can be synthesized by the oxidation of either furfuryl alcohol or furfural . This process can be achieved either chemically or biocatalytically .
Temporal Effects in Laboratory Settings
This compound crystals are highly transparent in the 200–2000 nm wavelength region, are stable up to 130 °C, and generally have low absorption in the UV, visible, and IR ranges .
Dosage Effects in Animal Models
The LD50 of this compound is 100 mg/kg (oral, rats) .
Metabolic Pathways
Furfural degradation proceeds via this compound, which is metabolized to the primary intermediate 2-oxoglutarate . HMF is converted, via 2,5-furandicarboxylic acid, into this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyromucic acid can be synthesized through the oxidation of furfuryl alcohol or furfural. This can be achieved either chemically or biocatalytically. The current industrial route involves the Cannizzaro reaction of furfural in an aqueous sodium hydroxide solution. This disproportionation reaction produces a 1:1 ratio of pyromucic acid and furfuryl alcohol .
Industrial Production Methods: The industrial production of pyromucic acid typically involves the treatment of agricultural residues such as corn cobs and oat hulls with acid to produce furfural, which is then oxidized to pyromucic acid .
Chemical Reactions Analysis
Types of Reactions: Pyromucic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve hydrogenation processes.
Major Products Formed: The major products formed from the oxidation of pyromucic acid include β-formylacrylic acid, fumaric acid, and formic acid .
Scientific Research Applications
Pyromucic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Furfural: An aldehyde derived from agricultural residues, used as a solvent in petroleum refining.
Furfuryl Alcohol: A derivative of furfural, used in the production of resins and polymers.
2,5-Furandicarboxylic Acid: A furan derivative used in the production of biodegradable plastics.
Uniqueness of Pyromucic Acid: Pyromucic acid is unique due to its distinctive furan ring structure and its ability to undergo a wide range of chemical reactions.
Properties
IUPAC Name |
furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNDYUVBFMFKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041420 | |
Record name | 2-Furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Furoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
230.00 to 232.00 °C. @ 760.00 mm Hg | |
Record name | 2-Furoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
37.1 mg/mL at 15 °C | |
Record name | 2-Furoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88-14-2, 26447-28-9 | |
Record name | 2-Furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-14-2 | |
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Record name | 2-Furoic acid | |
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Record name | Furancarboxylic acid | |
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Record name | 2-FUROIC ACID | |
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Record name | Furancarboxylic acid | |
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Record name | 2-Furancarboxylic acid | |
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Record name | 2-Furancarboxylic acid | |
Source | EPA DSSTox | |
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Record name | 2-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-furoic acid | |
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Record name | 2-FUROIC ACID | |
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Record name | 2-Furoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133.5 °C | |
Record name | 2-Furoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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